molecular formula C11H11NO2 B188470 1-methyl-1H-indol-3-yl acetate CAS No. 3260-63-7

1-methyl-1H-indol-3-yl acetate

Cat. No. B188470
CAS RN: 3260-63-7
M. Wt: 189.21 g/mol
InChI Key: QSVQMVRTWNDRDT-UHFFFAOYSA-N
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Description

“1-methyl-1H-indol-3-yl acetate” is a chemical compound with the molecular formula C11H11NO2 . It is also known by other names such as N-Methylindoxyl acetate and (1-methylindol-3-yl) acetate . The molecular weight of this compound is 189.21 g/mol .


Synthesis Analysis

The synthesis of indole derivatives, including “this compound”, has been a subject of research. For instance, a study reported the design and synthesis of a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides . Another study reported an efficient two-step procedure for the synthesis of 1-acetyl-1H-indol-3-yl acetates, starting from 2-chlorobenzoic acids .


Molecular Structure Analysis

The molecular structure of “this compound” includes 14 heavy atoms . The InChI representation of the molecule is InChI=1S/C11H11NO2/c1-8(13)14-11-7-12(2)10-6-4-3-5-9(10)11/h3-7H,1-2H3 . The Canonical SMILES representation is CC(=O)OC1=CN(C2=CC=CC=C21)C .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 189.21 g/mol, XLogP3 of 2, no hydrogen bond donors, two hydrogen bond acceptors, and two rotatable bonds . The exact mass and monoisotopic mass are both 189.078978594 g/mol . The topological polar surface area is 31.2 Ų .

Scientific Research Applications

  • Oxidation and Nitration Reactions : Morales-Ríos et al. (1993) studied the oxidation and nitration reactions of 1,3-disubstituted indoles, including 1-methyl-1H-indol-3-yl acetate, demonstrating its utility in synthesizing novel functionalized 2-hydroxyindolenines (Morales-Ríos, Alvina Bucio-Vásquez, & Joseph-Nathan, 1993).

  • Microwave-Assisted Synthesis : Parshotam et al. (2016) described an efficient microwave-assisted method to synthesize derivatives of 1-acetyl-1H-indol-3-yl acetate, highlighting rapid and high-yield synthesis techniques (Parshotam, Brazier, Bovill, & Osborn, 2016).

  • Catalyst-Free Synthesis Method : Liu et al. (2010) developed a catalyst-free method for synthesizing 1H-indol-3-yl acetates, including this compound, which represents a more efficient and simpler approach (Liu, Wen, Liu, & Huang, 2010).

  • Synthesis of Esters : Mahboobi and Bernauer (1988) worked on synthesizing alkyl 3-(2-aminoethyl)-1H-indole-2-acetates starting from methyl 1H-indole-2-acetate, demonstrating the compound's versatility in synthesizing various esters (Mahboobi & Bernauer, 1988).

  • Biological Evaluation of Derivatives : Muralikrishna et al. (2014) synthesized and characterized 1,3,4 oxadiazole derivatives containing indole moiety bearing-tetrazole and evaluated their antimicrobial activity (Muralikrishna, Raveendrareddy, Ravindranath, & Rao, 2014).

  • Antimicrobial Activity : Gadegoni and Manda (2013) synthesized novel compounds including 3-[5-(1H-indol-3-yl-methyl)-2-oxo-[1,3,4]oxadiazol-3-yl]propionitrile, which were tested for antimicrobial activity (Gadegoni & Manda, 2013).

  • Synthesis and Characterization for Biological Activity : In another study by Muralikrishna et al. (2014), the team synthesized and characterized 2-(3-(2-chloro-3-oxo-4-phenylcyclobutyl)-1H-indol-1-yl)-N'-(thiazol-2-yl) acetohydrazide and evaluated its antimicrobial activity (Muralikrishna, Ravindranath, Ch, Kala, & Kumar, 2014).

  • Antimicrobial and Antioxidant Properties : Gopi and Dhanaraju (2020) synthesized N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives and evaluated their antioxidant activity (Gopi & Dhanaraju, 2020).

Future Directions

The future directions in the research of “1-methyl-1H-indol-3-yl acetate” and related compounds could involve further exploration of their synthesis methods , potential biological activities , and their use in the rapid and mild generation of (1H-indol-3-yl)methyl electrophiles .

properties

IUPAC Name

(1-methylindol-3-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-8(13)14-11-7-12(2)10-6-4-3-5-9(10)11/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSVQMVRTWNDRDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CN(C2=CC=CC=C21)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4062939
Record name 1H-Indol-3-ol, 1-methyl-, acetate (ester)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4062939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3260-63-7
Record name 1H-Indol-3-ol, 1-methyl-, 3-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3260-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methylindoxyl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003260637
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indol-3-ol, 1-methyl-, 3-acetate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H-Indol-3-ol, 1-methyl-, acetate (ester)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4062939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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